1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea
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Overview
Description
The compound “1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea” appears to contain a bipyridine moiety and a benzhydryl group attached to a urea functionality. Bipyridines are aromatic compounds containing two pyridine rings . Benzhydryl groups consist of two phenyl rings attached to a central carbon atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea group through a reaction of an isocyanate with an amine . The bipyridine and benzhydryl groups could be introduced through various methods depending on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the bipyridine, benzhydryl, and urea groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a bidentate ligand .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bipyridine and benzhydryl groups, as well as the urea functionality. The bipyridine moiety, for example, could potentially coordinate to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. In general, bipyridines tend to be crystalline solids with relatively high melting points .Scientific Research Applications
Oxidation of α-Hydroxy Acids : A study by Yano et al. (1993) demonstrates that compounds with bipyridin moieties, similar to "1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea", are capable of oxidizing α-hydroxy acids to α-keto acids in the presence of Zn2+ and a base. This is an example of a D-lactate dehydrogenase model, highlighting the compound's potential in biochemical applications (Yano et al., 1993).
Broadband Nonlinear Absorption : Sun et al. (2010) synthesized and characterized a platinum 2,2'-bipyridine complex with nonlinear absorption characteristics. These types of compounds, related to "this compound", have significant applications in materials science, particularly in photophysical properties and absorption spectroscopy (Sun et al., 2010).
Self-Assembly Dynamics in Synthesis : Wakabayashi et al. (2022) reported on the synthesis of a bipyridine compound using a flow microreactor. Their findings demonstrate the compound's dynamic nature, as confirmed by solvent- and concentration-dependent experiments. This research indicates the potential of bipyridine derivatives in creating dynamically complex chemical structures (Wakabayashi et al., 2022).
Coordination Chemistry and Photocatalysis : Gholamkhass et al. (2005) studied the electrochemical, spectroscopic, and photocatalytic properties of Ru(II)-Re(I) binuclear complexes linked by bridging ligands related to bipyridine structures. This research is indicative of the application of bipyridine derivatives in the field of photocatalysis, especially in CO2 reduction (Gholamkhass et al., 2005).
Sensing Hazardous Environmental Contaminants : Kan and Wen (2017) developed a coordination polymer that acts as a dual functional fluorescent sensor for detecting nitrobenzene and dichromate anions. This highlights the potential use of bipyridine-based coordination polymers in environmental monitoring and hazard detection (Kan & Wen, 2017).
Mechanism of Action
Target of Action
The primary target of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. By inhibiting AAK1, this compound can potentially modulate cellular uptake processes .
Mode of Action
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea interacts with its target, AAK1, by binding to the kinase’s active site, thereby inhibiting its activity . This inhibition disrupts the normal function of AAK1, leading to alterations in endocytosis and other cellular processes regulated by this kinase .
Pharmacokinetics
The pharmacokinetics of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Generally, these properties would determine the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea’s action primarily involve the inhibition of AAK1, leading to potential disruptions in endocytosis and other AAK1-regulated processes . This compound has shown efficacy in various rodent pain models, suggesting its potential use in treating neuropathic pain .
Future Directions
properties
IUPAC Name |
1-benzhydryl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-19-13-14-23(27-16-19)22-12-7-15-26-18-22)29-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-16,18,24H,17H2,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYTBKGVSNCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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